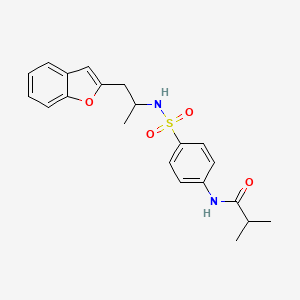

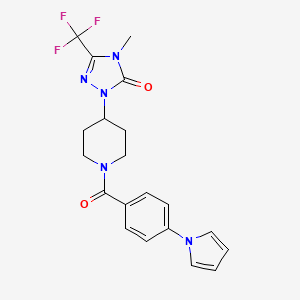

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

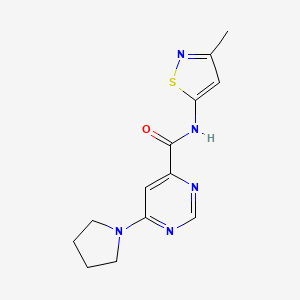

The compound 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, propanamide backbones, and methoxyphenyl substituents. These structural elements are often found in molecules with potential biological activity, such as antagonism of the TRPV1 receptor or antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amine with an appropriate acid or acid derivative. For example, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was achieved by reacting amphetamine with flurbiprofen . Similarly, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was reported using 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide often includes various substituents that can influence the molecule's conformation and electronic properties. For instance, the presence of a fluorine atom can affect the molecule's bioactivity due to its electronegativity and size . Additionally, the stereochemistry of such compounds can be complex, as seen in the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides, which exist as diastereomeric mixtures .

Chemical Reactions Analysis

The chemical reactivity of propanamide derivatives can be influenced by their substituents. For example, the presence of a methoxy group can impact the molecule's electronic distribution and potentially its reactivity in biological systems . The papers provided do not detail specific reactions of the compound , but they do discuss the reactivity of structurally related compounds, which can provide insights into possible reactions and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives are determined by their molecular structure. For instance, the introduction of a fluorine atom can significantly alter the compound's lipophilicity and metabolic stability . The crystal structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was determined by X-ray diffraction, which provides valuable information about the solid-state conformation and potential intermolecular interactions .

Aplicaciones Científicas De Investigación

Fluorophores in Molecular Imaging

- Toxicity of Organic Fluorophores Used in Molecular Imaging : This literature review discusses the toxicity of fluorophores like Alexa Fluor and Cy dyes, which are crucial in in vivo cancer diagnosis through optical imaging. Despite potential toxicities, the doses used in molecular imaging are generally much lower than toxic levels, suggesting careful consideration in their application can lead to safe usage for patient diagnosis (Alford et al., 2009).

Synthetic Routes and Chemical Analysis

- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory drugs. The described method emphasizes the importance of developing efficient, large-scale synthesis routes for compounds with significant pharmacological potential (Qiu et al., 2009).

Antimicrobial Activity

- Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol : This review focuses on eugenol, a compound known for its antimicrobial properties, and discusses its mechanism of action against various microorganisms. The study's insights into the bioactive properties of natural compounds underscore the potential of harnessing such molecules for therapeutic applications (Marchese et al., 2017).

Neurochemical and Neurotoxicity Studies

- Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”) : This review provides an overview of MDMA's neurochemical effects and its neurotoxic potential, highlighting the complexities of studying psychoactive substances and their impact on the nervous system (Mckenna & Peroutka, 1990).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves speculating on potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

Please consult with a qualified professional or refer to specific resources for detailed information.

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAITJXAIGGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)